Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate
Description
Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a thiophene ring substituted with a methyl carboxylate group at position 2 and a 2-bromoethoxy group at position 3. The bromoethoxy substituent acts as a reactive handle for further functionalization, making this compound valuable in pharmaceutical and materials chemistry. Its molecular weight is estimated to be ~266 g/mol (based on structural analogs in and ). The compound is typically synthesized via nucleophilic substitution or coupling reactions, as seen in related thiophene derivatives (e.g., ).
Properties
Molecular Formula |
C8H9BrO3S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
methyl 4-(2-bromoethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3S/c1-11-8(10)7-4-6(5-13-7)12-3-2-9/h4-5H,2-3H2,1H3 |
InChI Key |
CGKKWLRYBXOMCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate followed by the introduction of the ethoxy group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophene derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives, which can have different functional groups attached to the ring.
Scientific Research Applications
Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The bromoethoxy group in the target compound offers a balance between reactivity (via Br) and solubility (via ethoxy), unlike simpler brominated analogs (e.g., ).
- Aryl-substituted analogs () exhibit steric hindrance, limiting their utility in sterically demanding reactions but enhancing binding in biological targets.
- Bromoacetyl derivatives () are more electrophilic, favoring nucleophilic attacks at the carbonyl carbon.
Biological Activity
Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound features a thiophene ring, which is known for its diverse biological attributes. The presence of the bromoethoxy group enhances its reactivity and potential interactions with biological targets. Thiophene derivatives have been recognized for their roles in various therapeutic applications, including anti-inflammatory and anticancer activities.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. Thiophene derivatives are often involved in inhibiting enzymes related to inflammatory pathways, leading to reduced inflammation. Moreover, they may also interact with various signaling pathways that are crucial for cell proliferation and survival.
2. Anticancer Activity
Research has indicated that thiophene-based compounds can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit tumor growth in various cancer cell lines. A comparative analysis of similar compounds demonstrated that those with thiophene moieties often target kinases or apoptosis modulators, contributing to their anticancer effects .
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of thiophene derivatives, this compound was tested against several human tumor cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Apoptosis induction |
| Methyl 4-(bromothiophene-2-carboxylate | MCF-7 (Breast) | 15.0 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory activity of thiophene derivatives, including this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, which is critical for managing inflammatory diseases .
Comparative Analysis with Other Thiophene Derivatives
A comparative analysis with similar thiophene compounds illustrates the unique properties of this compound:
| Compound | Biological Activity | Key Features |
|---|---|---|
| Methyl 3-bromothiophene-2-carboxylate | Moderate anticancer activity | Lacks bromoethoxy group |
| Methyl benzo[b]thiophene-2-carboxylate | Antimicrobial activity | Fused benzene ring enhances reactivity |
| This compound | Strong antiproliferative activity | Enhanced binding affinity due to bromoethoxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
